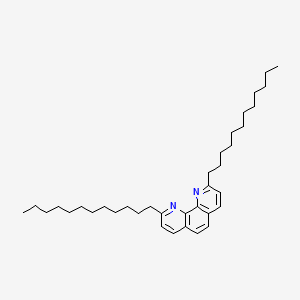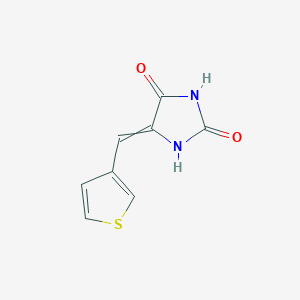
2,4-Imidazolidinedione, 5-(3-thienylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidinedione core with a thienylmethylene substituent, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- typically involves the condensation of 2,4-imidazolidinedione with a thienylmethylene precursor. Commonly used methods include:
Condensation Reaction: This involves reacting 2,4-imidazolidinedione with 3-thienylmethylene under acidic or basic conditions to form the desired product.
Catalytic Methods: Catalysts such as Lewis acids can be employed to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be used to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienylmethylene group to a more saturated form.
Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thienyl derivatives.
Substitution Products: Various substituted imidazolidinediones.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
- 2,4-Imidazolidinedione, 5-(2-thienylmethylene)-
- 2,4-Imidazolidinedione, 5-(4-thienylmethylene)-
Comparison:
- Structural Differences: The position of the thienylmethylene group varies, affecting the compound’s reactivity and properties.
- Unique Properties: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- may exhibit unique reactivity due to the specific positioning of the thienyl group, influencing its chemical and biological activity.
This detailed overview provides a comprehensive understanding of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
135352-57-7 |
|---|---|
Fórmula molecular |
C8H6N2O2S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
Clave InChI |
RATVJWNKXTYIHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C=C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


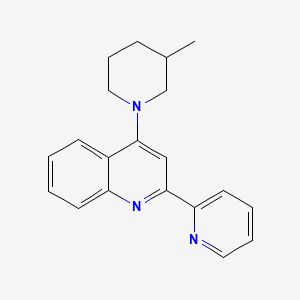
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)


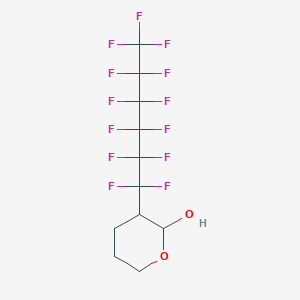
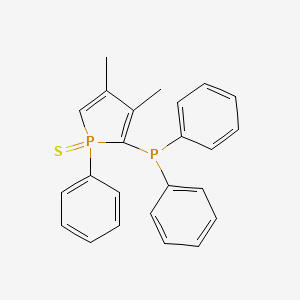



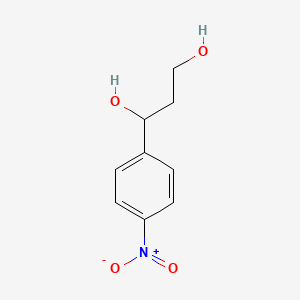
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
